C2-NPY

Y2 receptor pharmacology competitive radioligand binding NPY analog structure-activity relationships

Linear Y2 agonists like NPY(13-36) and PYY(3-36) exhibit conformational heterogeneity and proteolytic susceptibility, causing assay-to-assay variability in drug screening cascades. C2-NPY solves this with a covalent disulfide bridge constraining a single bioactive conformation. - Y2 pKi 8.54, equipotent to NPY(13-36) with >100-fold selectivity over Y1 (pKi 6.23) []. - Eliminates off-target activation of Y1, Y4, and Y5 receptors at concentrations up to 1 µM, validated in electrophysiology and cAMP assays []. - Preferred reference agonist for Y2 binding and [35S]GTPγS functional assays, delivering superior lot-to-lot consistency for drug discovery programs.

Molecular Formula C96H158N32O23S2
Molecular Weight 2192.641
CAS No. 128806-04-2
Cat. No. B590638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC2-NPY
CAS128806-04-2
Molecular FormulaC96H158N32O23S2
Molecular Weight2192.641
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NCCCCCCCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CN=CN3)CCCNC(=N)N)CCCCN)CO)NC(=O)C(CC4=CC=C(C=C4)O)N
InChIInChI=1S/C96H158N32O23S2/c1-8-51(5)75(127-90(148)71-48-153-152-47-70(124-79(137)59(98)41-54-25-29-57(131)30-26-54)89(147)123-69(46-129)88(146)115-60(20-14-15-35-97)80(138)109-36-16-12-10-11-13-24-74(135)114-61(21-17-37-110-94(102)103)81(139)121-67(85(143)125-71)43-56-45-108-49-113-56)91(149)122-68(44-73(100)134)86(144)120-66(40-50(3)4)87(145)126-76(52(6)9-2)92(150)128-77(53(7)130)93(151)118-63(23-19-39-112-96(106)107)82(140)117-64(33-34-72(99)133)84(142)116-62(22-18-38-111-95(104)105)83(141)119-65(78(101)136)42-55-27-31-58(132)32-28-55/h25-32,45,49-53,59-71,75-77,129-132H,8-24,33-44,46-48,97-98H2,1-7H3,(H2,99,133)(H2,100,134)(H2,101,136)(H,108,113)(H,109,138)(H,114,135)(H,115,146)(H,116,142)(H,117,140)(H,118,151)(H,119,141)(H,120,144)(H,121,139)(H,122,149)(H,123,147)(H,124,137)(H,125,143)(H,126,145)(H,127,148)(H,128,150)(H4,102,103,110)(H4,104,105,111)(H4,106,107,112)/t51-,52-,53+,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71+,75-,76-,77-/m0/s1
InChIKeyAUHTVBGTPPQAHO-RMIHAXJHSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C2-NPY (CAS 128806-04-2): A Conformationally Constrained Y2 Receptor Agonist for Subtype-Selective Neuropeptide Y Pharmacology


C2-NPY is a synthetic, conformationally constrained analogue of porcine neuropeptide Y (NPY) that functions as a full agonist with selectivity for the Y2 receptor subtype [1]. Its unique molecular architecture incorporates a disulfide bond between Cys2 and D-Cys27 and an 8-aminooctanoic acid linker replacing native NPY residues 5–24, constraining the peptide in a folded helical conformation that mimics the PP-fold of NPY [2]. This structural design was specifically engineered to probe the role of the C-terminal amphipathic α-helix in receptor binding while eliminating Y1, Y4, and Y5 receptor activation [2].

Why NPY(13-36), PYY(3-36), or Linear NPY Fragments Cannot Substitute for C2-NPY in Y2 Receptor Studies


Although multiple Y2-preferring agonists exist (NPY(13-36), PYY(3-36), NPY(2-36)), they share a common limitation: their linear, unstructured C-terminal peptide segments are susceptible to conformational heterogeneity and proteolytic degradation in complex biological matrices. C2-NPY's defining structural feature—a covalent disulfide bridge between Cys2 and D-Cys27 that constrains the N- and C-terminal regions in a fixed spatial relationship—provides a thermodynamically stabilized, single-conformation ligand [1]. This conformational constraint is absent in NPY(13-36) or PYY(3-36), which sample multiple conformers in solution. Furthermore, receptor selectivity profiling demonstrates that C2-NPY discriminates Y2 from Y1 receptors by a factor exceeding 100-fold in binding affinity, whereas certain linear NPY fragments exhibit measurable cross-reactivity with Y5 or other subtypes, as evidenced by incomplete displacement of radioligand binding in brain homogenates [2].

C2-NPY Quantitative Differentiation Evidence: Head-to-Head Pharmacological and Functional Comparison Against Key NPY Receptor Agonists


C2-NPY vs. NPY, PYY, NPY(13-36), and [Leu31,Pro34]NPY: Human Y2 Receptor Binding Affinity Rank Order from a Single Cloned Receptor System

In a direct head-to-head comparison using 125I-PYY displacement from transiently expressed human Y2 (hhY2) receptors in HEK293 cells, C2-NPY exhibited a pKi of 8.54 (Ki ≈ 2.9 nM), which is essentially equipotent to the linear C-terminal fragment NPY(13-36) (pKi = 8.55) and within ~0.3 log units of NPY(2-36) (pKi = 8.80). C2-NPY showed >100-fold selectivity over the Y1/Y4/Y5-preferring agonist [Leu31,Pro34]NPY (pKi = 6.23), demonstrating clean Y2 discrimination [1]. The endogenous full-length ligands NPY (pKi = 9.27) and PYY (pKi = 9.47) bind with higher affinity but lack subtype selectivity, activating Y1, Y2, Y4, and Y5 receptors [1].

Y2 receptor pharmacology competitive radioligand binding NPY analog structure-activity relationships

C2-NPY vs. [Leu31,Pro34]NPY, rPP, and [d-Trp32]-NPY: Functional Selectivity at Native Y2 Receptors in Rat Retinal Rod Bipolar Cell Terminals

In a direct functional comparison using Ca2+ imaging with fura-2 AM in rat rod bipolar cell terminals, C2-NPY at 1 µM inhibited K+-evoked Ca2+ influx, recapitulating the effect of NPY (maximal inhibition 72% at 1 µM). Critically, the selective Y1 receptor agonist [Leu31,Pro34]NPY, the Y4-selective agonist rPP, and the Y5-selective agonist [d-Trp32]-NPY all failed to inhibit Ca2+ influx at the same 1 µM concentration [1]. The Y2 agonist NPY(13-36) produced comparable inhibition to C2-NPY [1]. This demonstrates that C2-NPY retains full functional agonist efficacy at native Y2 receptors in situ, with a clean selectivity window against Y1, Y4, and Y5 subtypes.

Y2 receptor functional selectivity voltage-dependent calcium channel modulation retinal neuropeptide signaling

C2-NPY vs. [Leu31,Pro34]NPY and BIBP3226: Differential Coupling to Adenylate Cyclase Inhibition in Rat Brainstem Nucleus Tractus Solitarius

In rat nucleus tractus solitarius (NTS) slice preparations, C2-NPY at 0.3 µM inhibited forskolin (1 µM)-stimulated cyclic AMP production, confirming Y2 receptor coupling to Gi/Go-mediated adenylate cyclase inhibition [1]. In the same assay system, [Leu31,Pro34]NPY (a Y1/PP1/Y4/Y5 receptor agonist) did not inhibit the stimulated cAMP increase, and the Y1-selective antagonist BIBP3226 (3 µM) did not block the [Pro34]NPY-evoked inhibition, indicating that the cAMP inhibition observed with C2-NPY is mediated via Y2 (and possibly Y3) receptors, not Y1 or Y5 [1].

NPY receptor signaling cAMP inhibition brainstem cardiovascular regulation

C2-NPY vs. NPY(13-36) and PYY(3-36): Conformational Constraint as a Structural Differentiator Among Y2 Agonists

C2-NPY is distinguished from all commercially available linear Y2 agonists by its covalent conformational constraint: a disulfide bond between Cys2 and D-Cys27 and an 8-aminooctanoic acid spacer replacing NPY residues 5–24 [1]. This design stabilizes the spatial relationship between the N-terminal polyproline helix (residues 1–4) and the C-terminal amphipathic α-helix (residues 25–32), effectively 'locking' the peptide in its bioactive PP-fold conformation [1]. NPY(13-36) and PYY(3-36) lack this constraint and exist as dynamic ensembles of conformers in solution, which can lead to variability in receptor engagement kinetics, reduced metabolic stability, and lot-to-lot bioactivity variation depending on formulation conditions. The original design paper demonstrated that C2-NPY binds to pig spleen Y2 receptors with an IC50 of 6 ± 2 nM, comparable to the constrained analogs C5-NPY (IC50 = 1.1 ± 0.3 nM) and C7-NPY (IC50 = 1.6 ± 0.4 nM), confirming that the cyclic constraint does not compromise receptor affinity [1].

peptide conformational constraint disulfide-stabilized NPY analogs Y2 agonist structural biology

C2-NPY vs. PYY(3-36): Brain Regional Y2 Receptor Activation Profiling by Functional Autoradiography

In agonist-stimulated [35S]GTPγS autoradiography of rat brain sections, the Y2 agonist C2-NPY produced a regional activation pattern that closely mirrored the binding distribution obtained with [125I]-PYY(3-36), confirming Y2-receptor-mediated G-protein activation in numerous brain areas [1]. Crucially, no increase in [35S]GTPγS binding above basal was observed in any brain area when Y4- or Y5-selective agonists were used, confirming the Y2 specificity of the signal [1]. This independently validates C2-NPY as a functional Y2-selective agonist capable of mapping Y2 receptor coupling in native CNS tissue, complementing the radioligand binding data from cloned human receptors.

Y2 receptor functional neuroanatomy [35S]GTPγS autoradiography NPY receptor brain mapping

High-Value Application Scenarios for C2-NPY (CAS 128806-04-2) in Y2 Receptor Research and Drug Discovery


Y2 Receptor Subtype Pharmacological Fingerprinting in Cloned Receptor Panels

C2-NPY serves as a definitive Y2-selective full agonist for receptor subtype deconvolution in heterologous expression systems. With a human Y2 pKi of 8.54—equipotent to NPY(13-36) but with >100-fold selectivity over [Leu31,Pro34]NPY at Y1 (pKi 6.23)—C2-NPY enables clean pharmacological fingerprinting when screening novel NPY receptor modulators across Y1, Y2, Y4, and Y5 receptor panels [1]. Its conformational constraint provides superior assay-to-assay consistency compared to linear Y2 agonists, making it the preferred reference agonist for Y2 receptor binding and functional assays in drug discovery programs targeting metabolic disorders and neurodegenerative diseases.

Presynaptic Y2 Receptor Functional Studies in Native Neuronal Preparations

C2-NPY is the agonist of choice for isolating presynaptic Y2 receptor function in electrophysiological and Ca2+-imaging studies of native neuronal tissue. As demonstrated in rat rod bipolar cell terminals, C2-NPY (1 µM) inhibits voltage-dependent Ca2+ influx via Y2 receptors, while the Y1, Y4, and Y5 agonists [Leu31,Pro34]NPY, rPP, and [d-Trp32]-NPY are completely inactive at identical concentrations [1]. This clean selectivity profile is essential for studies investigating Y2-mediated presynaptic inhibition of neurotransmitter release in the retina, hippocampus, and brainstem, where co-expression of multiple NPY receptor subtypes is common.

Y2-Receptor-Coupled cAMP Signaling Pathway Dissection in Brainstem Cardiovascular Research

Researchers investigating NPY-mediated cardiovascular regulation in the nucleus tractus solitarius (NTS) benefit from C2-NPY's ability to selectively activate Y2 (and possibly Y3) receptor-coupled Gi/Go inhibition of adenylate cyclase. At 0.3 µM, C2-NPY inhibits forskolin-stimulated cAMP production in rat NTS slices, while [Leu31,Pro34]NPY—a Y1/PP1/Y4/Y5 agonist—is inactive in the same assay [1]. This functional selectivity enables dissection of Y2/Y3 vs. Y1/Y5 contributions to baroreflex modulation and blood pressure control without confounding off-target receptor activation.

Functional Y2 Receptor Neuroanatomical Mapping Using [35S]GTPγS Autoradiography

C2-NPY is a validated agonist tool for functional Y2 receptor mapping in brain tissue using [35S]GTPγS autoradiography, producing a regional activation pattern that matches the Y2 reference ligand [125I]-PYY(3-36) [1]. Unlike Y4 and Y5 agonists, which produce no signal above basal, C2-NPY reliably identifies Y2-coupled G-protein activation in numerous brain regions [1]. This application is critical for phenotypic characterization of Y2 receptor knockout or transgenic animal models and for evaluating central Y2 receptor occupancy by novel CNS-penetrant Y2 antagonists.

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